molecular formula C21H22N2O5S2 B2860188 (E)-ethyl 3-ethyl-2-((3-(ethylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 886920-55-4

(E)-ethyl 3-ethyl-2-((3-(ethylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2860188
CAS RN: 886920-55-4
M. Wt: 446.54
InChI Key: YYFHKDCIIMJTIM-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-ethyl 3-ethyl-2-((3-(ethylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C21H22N2O5S2 and its molecular weight is 446.54. The purity is usually 95%.
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Scientific Research Applications

Mechanistic Studies in Organic Chemistry

A study by Yamamoto et al. (1989) delved into the reaction mechanisms involving 3-aryl-5-benzoyl-2-imino-2,3-dihydro-1,3,4-thiadiazoles, demonstrating the competition between different types of addition reactions influenced by solvent polarity. This research provides insight into the complex interplay of factors affecting chemical reactions, contributing to the broader understanding of reaction mechanisms in organic chemistry (Yamamoto et al., 1989).

Synthesis of Novel Compounds

Research by Hirotsu et al. (1970) explored the synthesis of thiazoline peptides, identifying the racemization of amino acid residues during the formation process. This study contributes to the development of new synthetic routes and the understanding of stereochemical outcomes in peptide synthesis (Hirotsu et al., 1970).

Development of Analytical Methods

Bezenšek et al. (2012) reported on the synthesis of imidazolone derivatives through a clean one-pot reaction, illustrating the efficiency and potential for high-throughput synthesis in medicinal chemistry and drug discovery efforts (Bezenšek et al., 2012).

Advances in Heterocyclic Chemistry

Aitken et al. (1997) focused on the synthesis and oxidation of chiral 2-thiazolines, contributing to the field of heterocyclic chemistry by detailing the preparation of new chiral compounds and exploring their reactivity and potential applications (Aitken et al., 1997).

Exploration of Carbonic Anhydrase Inhibitors

Abdoli et al. (2017) synthesized a series of benzo[d]thiazole sulfonamides, investigating their inhibitory activity against various human carbonic anhydrase isoforms. This research has implications for the development of novel therapeutics targeting diseases associated with carbonic anhydrase activity (Abdoli et al., 2017).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of benzo[d]thiazole , a heterocyclic compound that is widely used in synthetic and medicinal chemistry . Benzo[d]thiazole derivatives have been described as having various bioactivities, including antibacterial, antifungal, and anticancer properties . .

Mode of Action

The mode of action of this compound is also not well-documented. Given its structural similarity to other benzo[d]thiazole derivatives, it may interact with biological targets in a similar manner. For instance, some benzo[d]thiazole derivatives have been shown to inhibit certain enzymes or interact with specific receptors . .

Biochemical Pathways

Benzo[d]thiazole derivatives have been implicated in a variety of biochemical pathways due to their diverse bioactivities . .

Pharmacokinetics

In silico ADMET studies can be carried out to predict these properties . Such studies use computational models to predict how a compound might be absorbed in the body, how it might be distributed to different tissues, how it might be metabolized, and how it might be excreted.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse bioactivities of benzo[d]thiazole derivatives, this compound could potentially have a wide range of effects at the molecular and cellular levels . .

properties

IUPAC Name

ethyl 3-ethyl-2-(3-ethylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-4-23-17-11-10-15(20(25)28-5-2)13-18(17)29-21(23)22-19(24)14-8-7-9-16(12-14)30(26,27)6-3/h7-13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFHKDCIIMJTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 3-ethyl-2-((3-(ethylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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